molecular formula C10H12O3 B8800275 ACETIC ACID, 5-METHOXY-m-TOLYL- CAS No. 51028-96-7

ACETIC ACID, 5-METHOXY-m-TOLYL-

Cat. No. B8800275
CAS RN: 51028-96-7
M. Wt: 180.20 g/mol
InChI Key: PBXBJFPJMJLSKL-UHFFFAOYSA-N
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Description

ACETIC ACID, 5-METHOXY-m-TOLYL- is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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properties

CAS RN

51028-96-7

Product Name

ACETIC ACID, 5-METHOXY-m-TOLYL-

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-methoxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C10H12O3/c1-7-3-8(6-10(11)12)5-9(4-7)13-2/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

PBXBJFPJMJLSKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-methoxy-5-methylphenylacetonitrile (9 g; 0.06 mol; from step (ii) above) and KOH (17 g; 0.3 mol) in 150 mL of water:i-PrOH (2:1) was heated while stirring in an autoclave at 120° C. overnight and then at room temperature for 2 days. The reaction mixture was concentrated and extracted with ether. The aqueous phase was acidified and extracted twice with ether. The combined organic layers were washed with water, dried (Na2SO4), and evaporated to a residue which was dissolved in EtOH, treated with activated carbon, filtered, and evaporated to yield the sub-title compound (8.1 g; 80%) as yellow crystals.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of 1-bromomethyl-3-methoxy-5-methyl-benzene (1.66 g, 7.7 mmol) and sodium cyanide (1.89 g, 38.5 mmol) in ethanol (15 mL) and water (5 mL) was warmed to 60° C. for 2 hrs. The reaction mixture was cooled, concentrated in vacuo, diluted with water (100 mL), and extracted with methylene chloride (3×20 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to afford 1.16 g of a light yellow oil. The crude 1-cyanomethyl-3-methoxy-5-methyl-benzene (1.16 g, 7.1 mmol) and sodium hydroxide (1.44 g, 35.9 mmol) in ethanol (20 mL) and water (10 mL) was refluxed overnight. The reaction mixture was cooled, concentrated in vacuo, diluted with water, and extracted with methylene chloride (3×10 mL). The aqueous layer was acidified to pH 2 with 6N hydrochloric acid and extracted with methylene chloride (3×20 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to afford 0.86 g (62% for 2 steps) of (3-methoxy-5-methyl-phenyl)-acetic acid as an off white solid. This material was used without further purification: 1H NMR (300 MHz) compatible.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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